Ac-RYYRWK-NH2
Overview
Description
Ac-RYYRWK-NH2 is described as a potent partial agonist at the nociceptin/orphanin FQ receptor, with no affinity for µ-, κ-, or δ-opioid receptors. It has been characterized as selective for the nociceptin receptor, with radiolabeled [3H]ac-RYYRWK-NH2 used in receptor-binding experiments to explore pharmacology and receptor-ligand interaction of the nociceptin receptor (Thomsen et al., 2000).
Synthesis Analysis
Synthesis and characterization of novel cyclic analogues of ac-RYYRWK-NH2 were conducted, though these structures showed much less activity compared to the original hexapeptide. This highlights the specificity and potency of ac-RYYRWK-NH2's structure in its biological activity (Thomsen et al., 2000).
Molecular Structure Analysis
No direct studies detailing the molecular structure analysis of Ac-RYYRWK-NH2 were found in the provided papers. The focus remains on the pharmacological characterization and receptor interactions.
Chemical Reactions and Properties
Ac-RYYRWK-NH2's chemical reactivity and interaction with receptors, particularly its selectivity and partial agonist behavior at the nociceptin/orphanin FQ peptide (NOP) receptor, are well documented. It displaces [3H]N/OFQ similarly to N/OFQ in vitro, indicating its competitive binding and functional selectivity (Kapusta et al., 2005).
Physical Properties Analysis
The physical properties, such as binding affinity and selectivity of Ac-RYYRWK-NH2, have been extensively studied, showing high levels of receptor binding in key brain regions, which correlates with its pharmacological effects. These studies utilized radiolabeled [3H]ac-RYYRWK-NH2 to map its distribution and interaction within rat brain sections, revealing insights into its selective receptor targeting (Thomsen et al., 2000).
Chemical Properties Analysis
The chemical properties analysis primarily focuses on Ac-RYYRWK-NH2's interaction with the nociceptin/orphanin FQ receptor, illustrating its unique pharmacology and potential for therapeutic application without engaging opioid receptors. This specificity underlines its chemical properties in mediating biological responses through receptor engagement (Thomsen et al., 2000).
Scientific Research Applications
Photodissociation Dynamics : Ac-RYYRWK-NH2 has been used in studies to investigate the photodissociation dynamics of mixed isotopomers NH2D and NHD2, providing accurate estimations of N-H and N-D bond dissociation energies (Mordaunt, Dixon, & Ashfold, 1996).
Radioligand for Nociceptin/Orphanin FQ Receptor : It serves as a novel radioligand selective for the nociceptin/orphanin FQ receptor, aiding in exploring its pharmacology and distribution in the brain (Thomsen et al., 2000).
Partial-Agonist for ORL1 Receptor : The compound acts as a potent partial-agonist at the ORL1 receptor, showing effects like inhibiting motor response to electrical field stimulation in rat anococcygeus muscle (Ho, Corbett, & McKnight, 2000).
Agonist at Rat ORL1 Receptors : It also functions as a partial agonist at rat ORL1 receptors, stimulating GTPγS binding and inhibiting electrically evoked contractions in isolated tissues (Mason, Ho, Nicholson, & McKnight, 2001).
Nociceptin Antagonist : Ac-RYYRIK-NH2, a related peptide, is identified as an antagonist that inhibits the biological activities of nociceptin, a hyperalgesic neuropeptide (Kawano et al., 2002).
Therapeutic Applications : New analogues of Ac-RYYRWK-NH2 with synthesized tryptophan analogues show potential for therapeutic applications in NOP and opioid receptors (Zamfirova et al., 2013).
Neuropharmacology : Ac-RYYRIK-ol, another variant, shows high potency and selectivity, suggesting potential applications in neuropharmacology (Gündüz et al., 2006).
Selective Partial Agonist at NOP Receptors : Ac-RYYRWK-NH2 is noted as a highly potent and selective partial agonist at NOP receptors (Carrá et al., 2008).
Nociceptin Receptor Antagonist : It is recognized as a low-potency, selective nociceptin receptor antagonist with no residual agonist activity (Rizzi et al., 1999).
Decreased Affinity for NOP Receptor : New analogs of Ac-RYYRWK-NH2 with aminophosphonates moiety showed decreased affinity and activity for the NOP receptor (Naydenova et al., 2010).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H69N15O9/c1-28(65)59-37(11-6-22-56-48(52)53)43(69)62-40(25-30-15-19-33(67)20-16-30)46(72)63-39(24-29-13-17-32(66)18-14-29)45(71)61-38(12-7-23-57-49(54)55)44(70)64-41(26-31-27-58-35-9-3-2-8-34(31)35)47(73)60-36(42(51)68)10-4-5-21-50/h2-3,8-9,13-20,27,36-41,58,66-67H,4-7,10-12,21-26,50H2,1H3,(H2,51,68)(H,59,65)(H,60,73)(H,61,71)(H,62,69)(H,63,72)(H,64,70)(H4,52,53,56)(H4,54,55,57)/t36-,37-,38-,39-,40-,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROQVQIJRORFAZ-SKGSPYGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H69N15O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1012.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-RYYRWK-NH2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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